200-Fold Isozyme Selectivity: NAT II Over NAT I
1-(Fluoren-2-yl)-2-propen-1-one (VFK) exhibits a 200-fold higher potency for inactivating NAT II activity compared to NAT I activity in rat hepatic acetyltransferase preparations. In experiments where both isozymes were present, VFK selectively inactivated NAT II at concentrations that left NAT I largely unaffected [1]. This selectivity was confirmed in both separated enzyme fractions and mixed preparations containing both isozymes [1].
| Evidence Dimension | Inhibitory potency ratio (NAT I IC₅₀ / NAT II IC₅₀) |
|---|---|
| Target Compound Data | 200-fold selectivity for NAT II over NAT I |
| Comparator Or Baseline | NAT II (target isozyme) vs. NAT I (off-target isozyme in the same enzyme family) |
| Quantified Difference | 200-fold lower concentration required for NAT II inactivation vs. NAT I |
| Conditions | Rat hepatic cytosol; NAT I and NAT II separated by ammonium sulfate precipitation and affinity chromatography; enzyme activity measured via AcCoA-dependent acetylation of procainamide (NAT II) and p-aminobenzoic acid (NAT I) |
Why This Matters
For researchers procuring a selective NAT2 biochemical probe, VFK uniquely provides a 200-fold isozyme discrimination window, enabling clean pharmacological dissection of NAT1 vs. NAT2 contributions in xenobiotic metabolism without the confounding off-target effects that plague less selective inhibitors such as methotrexate.
- [1] Wick MJ, Yeh HM, Hanna PE. An isozyme-selective affinity label for rat hepatic acetyltransferases. Biochem Pharmacol. 1990;40(6):1389-98. PMID: 2403393. View Source
